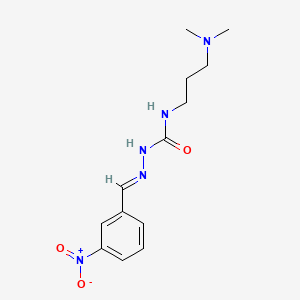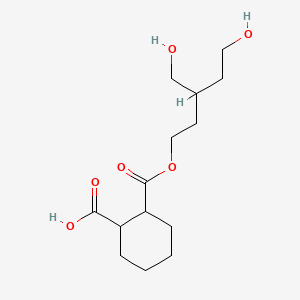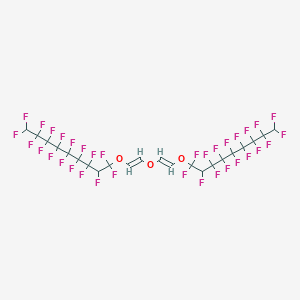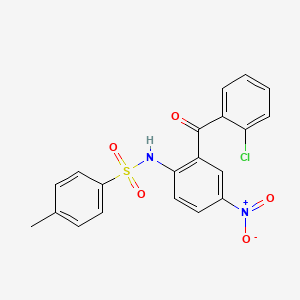
Sodium thiosulfite anhydrous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium thiosulfite anhydrous is an inorganic compound with the chemical formula Na₂S₂O₃. It is typically found as a white crystalline solid that is highly soluble in water. This compound is known for its reducing properties and is widely used in various industrial and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium thiosulfite anhydrous can be synthesized through several methods. One common method involves the reaction of sodium sulfite with sulfur. The reaction is typically carried out in an aqueous solution at elevated temperatures:
Na₂SO₃ + S → Na₂S₂O₃
Another method involves the reaction of sodium hydroxide with sulfur dioxide and sulfur:
2NaOH + SO₂ + S → Na₂S₂O₃ + H₂O
Industrial Production Methods
In industrial settings, sodium thiosulfite is often produced by reacting sodium sulfide with sulfur dioxide. This process is carried out in large reactors where the reactants are combined under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium thiosulfite anhydrous undergoes various types of chemical reactions, including:
- Sodium thiosulfite can be oxidized to sodium sulfate.
Oxidation: 4Na₂S₂O₃ + O₂ → 2Na₂S₄O₆ + 2Na₂SO₄
It acts as a reducing agent in reactions with halogens.Reduction: Na₂S₂O₃ + I₂ → Na₂SO₄ + 2NaI
Sodium thiosulfite reacts with alkyl halides to form S-alkyl thiosulfates (Bunte salts).Substitution: Na₂S₂O₃ + RX → Na₂S₂O₃R + NaX
Common Reagents and Conditions
Common reagents used in reactions with sodium thiosulfite include halogens (e.g., iodine, bromine), acids (e.g., hydrochloric acid), and alkyl halides. These reactions are typically carried out in aqueous solutions under controlled temperatures to ensure optimal reaction rates and yields .
Major Products
The major products formed from reactions involving sodium thiosulfite include sodium sulfate, sodium halides, and S-alkyl thiosulfates. These products have various applications in different industries .
Wissenschaftliche Forschungsanwendungen
Sodium thiosulfite anhydrous has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium thiosulfite involves its role as a sulfur donor. In the treatment of cyanide poisoning, sodium thiosulfite reacts with cyanide to form the less toxic thiocyanate, which is then excreted from the body:
Na₂S₂O₃ + CN⁻ → NaSCN + Na₂SO₃
In the context of reducing ototoxicity from cisplatin, sodium thiosulfite acts by neutralizing reactive oxygen species and protecting the inner ear cells from damage .
Vergleich Mit ähnlichen Verbindungen
Sodium thiosulfite is often compared with other thiosulfates, such as potassium thiosulfate and lithium thiosulfate. While all these compounds share similar chemical properties, sodium thiosulfite is unique in its widespread use and availability. It is preferred in many applications due to its lower cost and higher solubility in water .
List of Similar Compounds
- Potassium thiosulfate (K₂S₂O₃)
- Lithium thiosulfate (Li₂S₂O₃)
- Thiosulfuric acid (H₂S₂O₃)
Sodium thiosulfite stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both industrial and medical fields .
Eigenschaften
CAS-Nummer |
133413-26-0 |
|---|---|
Molekularformel |
Na2O2S2 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
disodium;dioxido(sulfanylidene)-λ4-sulfane |
InChI |
InChI=1S/2Na.H2O2S2/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
InChI-Schlüssel |
LNGNZSMIUVQZOX-UHFFFAOYSA-L |
Kanonische SMILES |
[O-]S(=S)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


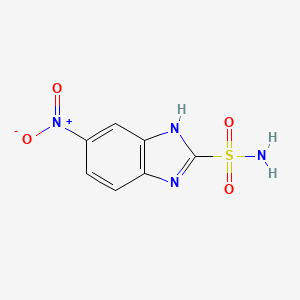
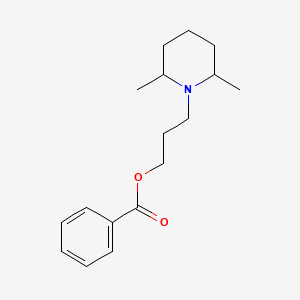


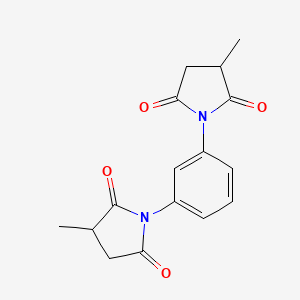
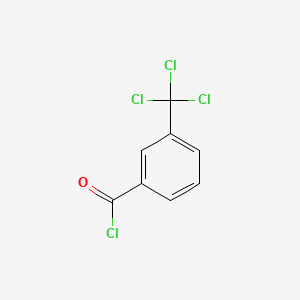

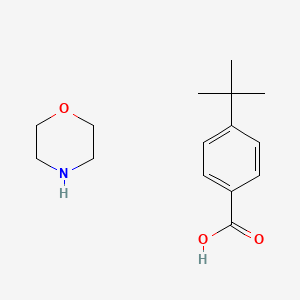
![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
